N-(4-chlorophenyl)-N'-(4-cyanophenyl)urea
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Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-(4-cyanophenyl)urea and related compounds involves multi-step chemical reactions, starting from basic precursors to the final compound. For instance, the synthesis of similar N-phenyl-N'-(4-substitutedphenyl)urea derivatives involves one-pot reactions from aniline derivatives, showcasing the chemical flexibility and adaptability of these compounds in creating various derivatives (Liu He-qin, 2010). Another approach for synthesizing urea derivatives is demonstrated through the Lossen rearrangement, where hydroxamic acids are converted to ureas, highlighting the versatility of synthetic methods for these compounds (Kishore Thalluri et al., 2014).
Scientific Research Applications
Cytokinin Activity and Plant Growth Regulation
Urea derivatives, including compounds similar to N-(4-chlorophenyl)-N'-(4-cyanophenyl)urea, have been explored for their cytokinin activity, which is crucial for plant growth and development. For instance, studies on N-phenyl-N'-(4-pyridyl)urea derivatives have shown significant cytokinin activity, impacting tobacco callus bioassay outcomes. Such compounds, by influencing cell division and differentiation, hold potential for agricultural applications to enhance plant growth and productivity (Takahashi et al., 1978).
Analytical Detection in Environmental Samples
The analytical methods for detecting compounds structurally related to N-(4-chlorophenyl)-N'-(4-cyanophenyl)urea, such as triclocarban, in environmental samples have been developed to understand their distribution and potential environmental impact. Liquid chromatography coupled with mass spectrometry has been utilized to detect these compounds in aquatic environments, demonstrating the importance of monitoring and understanding the environmental fate of chemical pollutants (Halden & Paull, 2004).
Understanding Molecular Interactions
Research on urea derivatives containing halophenyl groups has provided insights into the intramolecular interactions, such as NH···Cl hydrogen bonds, which play a critical role in the molecular structure and properties of these compounds. Such studies contribute to our understanding of how structural modifications can influence the physical and chemical characteristics of urea derivatives (Mido & Okuno, 1982).
Anti-Cancer Potential
Symmetrical N,N'-diarylureas have been identified as potential anti-cancer agents by inhibiting cancer cell proliferation. This research area explores how modifications to the urea derivatives can influence their solubility and biological activity, potentially leading to the development of new cancer treatments (Denoyelle et al., 2012).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-cyanophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-3-7-13(8-4-11)18-14(19)17-12-5-1-10(9-16)2-6-12/h1-8H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVASTQFSXAUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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